molecular formula C17H18N6O2 B2905982 2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396766-28-1

2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2905982
CAS No.: 1396766-28-1
M. Wt: 338.371
InChI Key: IZPQGYOPJUUGDB-UHFFFAOYSA-N
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Description

The compound 2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone features a pyrazole ring linked via an ethanone group to a piperazine moiety, which is further substituted with a pyrazolo[1,5-a]pyridine carbonyl group. The pyrazole and pyrazolo[1,5-a]pyridine motifs are known for their roles in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-16(13-22-6-3-5-18-22)20-8-10-21(11-9-20)17(25)14-12-19-23-7-2-1-4-15(14)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPQGYOPJUUGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C=CC=N2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocyclic Modifications

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
  • Target Compound : Contains a pyrazolo[1,5-a]pyridine core, which is a fused bicyclic system with a six-membered pyridine ring. This structure is associated with enhanced π-π stacking and hydrogen-bonding capabilities .
  • Analog from : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 20 ) feature a pyrimidine ring instead of pyridine. Pyrimidine cores are often linked to antiviral and anticancer activities due to their resemblance to nucleic acid bases .
Feature Target Compound Pyrazolo[1,5-a]pyrimidine ()
Core Structure Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine
Bioactivity Relevance Kinase inhibition (hypothesized) Antimicrobial, antiviral
Synthetic Accessibility Requires specialized coupling Efficient one-pot synthesis
Piperazine-Linked Derivatives

The piperazine moiety in the target compound is a common pharmacophore improving solubility and bioavailability. highlights 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, where piperidine replaces piperazine. Piperazine’s additional nitrogen may enhance hydrogen bonding compared to piperidine .

Substituent Effects on Bioactivity

Ethanone Substituents
  • Target Compound: A pyrazol-1-yl group at the ethanone position. Pyrazole substituents are known for modulating selectivity in kinase inhibitors .
  • Analog from : 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone features a trifluoromethylphenyl group. The CF₃ group increases lipophilicity and metabolic stability but may reduce solubility .
Property Target Compound (Pyrazol-1-yl) (CF₃-Ph)
Molecular Weight ~420 (estimated) 420.4
LogP (Predicted) Moderate (~2.5) Higher (~3.5)
Bioactivity Potential kinase inhibition Unreported

Key Research Findings and Gaps

  • : Isomerization issues in pyrazolotriazolopyrimidines underscore the need to evaluate the target compound’s stereochemical stability .

Q & A

Q. What are the established synthetic routes for 2-(1H-pyrazol-1-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone, and what reaction conditions are critical for yield optimization?

Synthesis typically involves multi-step protocols. Key steps include:

  • Coupling reactions between pyrazole and piperazine derivatives using ethanol (EtOH) or acetonitrile (MeCN) as solvents at 25–50°C, with bases like triethylamine (Et₃N) or diisopropylethylamine (iPr₂NEt) to facilitate nucleophilic substitution .
  • Carbonyl activation via reagents such as 4-methylbenzenesulfonyl chloride in dichloromethane (CH₂Cl₂) at 0°C to generate reactive intermediates .
  • High-temperature cyclization (e.g., 140°C in N-methylpyrrolidone (NMP)) to form the pyrazolo[1,5-a]pyridine core .
    Critical factors : Solvent polarity, temperature control, and stoichiometric ratios of amines/heterocycles. Yields drop significantly if intermediates degrade under suboptimal conditions.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and detecting impurities. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns (e.g., chlorine or fluorine substituents) .

Q. What solvent systems and reaction conditions are optimal for recrystallization or purification?

  • Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials. For polar intermediates, dimethyl sulfoxide (DMSO) or NMP may be used .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) separates heterocyclic byproducts .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

  • Temperature modulation : Gradual heating (e.g., 100°C → 140°C over 2 hours) reduces decomposition of thermally sensitive intermediates .
  • Catalytic additives : Palladium catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) improve coupling efficiency .
  • In-situ monitoring : Use thin-layer chromatography (TLC) every 30 minutes to track reaction progress and halt before side reactions dominate .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Resolves dynamic effects like rotameric equilibria in piperazine rings .
  • X-ray crystallography : Provides definitive confirmation of regiochemistry, as seen in pyrazoline derivatives with similar scaffolds .
  • Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants for comparison with experimental data .

Q. What computational methods are used to predict binding affinities or pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with biological targets (e.g., kinases or GPCRs). The pyrazole moiety often engages in hydrogen bonding with active-site residues .
  • ADMET prediction : SwissADME or ADMETLab estimates solubility (LogP ~2.5–3.5), metabolic stability, and blood-brain barrier permeability .

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